Acide nicotinique N-oxyde

Vue d'ensemble

Description

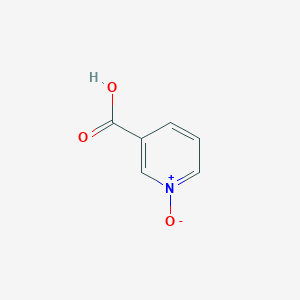

L'acide oxiniacique, également connu sous le nom d'acide 3-pyridinecarboxylique 1-oxyde, est un composé chimique de formule moléculaire C6H5NO3 et d'un poids moléculaire de 139,1088 g/mol . Il s'agit d'un dérivé N-oxyde de l'acide nicotinique et il est connu pour ses diverses applications dans la recherche scientifique et l'industrie.

Applications De Recherche Scientifique

L'acide oxiniacique a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur de divers composés chimiques.

Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anti-inflammatoires.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de certaines maladies.

Industrie : Utilisé dans la production de produits pharmaceutiques et d'agrochimiques.

5. Mécanisme d'action

Le mécanisme d'action de l'acide oxiniacique implique son interaction avec des cibles moléculaires et des voies spécifiques. En tant que dérivé N-oxyde, il peut agir comme un agent oxydant, influençant les réactions redox au sein des systèmes biologiques. Il peut également interagir avec les enzymes et les récepteurs, modulant leur activité et conduisant à divers effets biologiques .

Composés similaires :

- Acide nicotinique

- Dérivés de l'acide pyridinecarboxylique

- N-oxyde d'acide nicotinique

Comparaison : L'acide oxiniacique est unique en raison de son groupe fonctionnel N-oxyde, qui lui confère des propriétés chimiques et biologiques distinctes.

Mécanisme D'action

Target of Action

Nicotinic acid N-oxide is an organic compound that is the N-oxide of nicotinic acid . It acts as a ligand and forms lead-carboxylate complexes having phosphorescent properties . It is also a precursor to popular drugs such as niflumic acid and pranoprofen .

Mode of Action

It is known that it interacts with its targets to form complexes

Biochemical Pathways

Nicotinic acid N-oxide is related to niacin, also known as vitamin B3 or PP . Niacin exists as several molecular compounds that act as the nicotinamide coenzymes precursors. These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

It is known that it is prepared by oxidation of nicotinic acid or the hydrolysis of 3-cyanopyridine n-oxide

Result of Action

The result of Nicotinic acid N-oxide’s action is the formation of lead-carboxylate complexes having phosphorescent properties . It is also a precursor to popular drugs such as niflumic acid and pranoprofen

Analyse Biochimique

Biochemical Properties

Nicotinic acid N-oxide, as the N-oxide of nicotinic acid, shares some biochemical properties with nicotinic acid. Nicotinic acid is a precursor of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in redox reactions . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Cellular Effects

The cellular effects of Nicotinic acid N-oxide are not well-studied. Given its relationship to nicotinic acid, it may influence cellular function through its impact on NAD and NADP levels. NAD and NADP are involved in a wide range of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Nicotinic acid N-oxide is not well-understood. As the N-oxide of nicotinic acid, it may exert its effects at the molecular level through its potential to influence the levels of NAD and NADP. These coenzymes are involved in many vital redox reactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Nicotinic acid N-oxide is involved in the metabolic pathways of nicotinic acid, as it is the N-oxide of nicotinic acid . Nicotinic acid is metabolized to NAD via the Preiss–Handler pathway . This pathway involves several stages and enzymes, and it could also include effects on metabolic flux or metabolite levels .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide oxiniacique peut être synthétisé par l'oxydation de l'acide nicotinique à l'aide de peroxyde d'hydrogène en présence d'un catalyseur tel que le tungstate de sodium. La réaction se produit généralement dans des conditions douces, la température étant maintenue autour de 50-60 °C .

Méthodes de production industrielle : La production industrielle d'acide oxiniacique implique des processus d'oxydation similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées garantit un rendement et une pureté élevés du produit .

Types de réactions :

Oxydation : L'acide oxiniacique peut subir une oxydation supplémentaire pour former divers dérivés.

Réduction : Il peut être réduit en acide nicotinique dans des conditions spécifiques.

Substitution : Le composé peut participer à des réactions de substitution, en particulier au niveau du cycle pyridine.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, tungstate de sodium.

Réduction : Gaz hydrogène, catalyseur de palladium sur carbone (Pd/C).

Substitution : Divers électrophiles et nucléophiles en milieu acide ou basique.

Principaux produits formés :

Oxydation : Dérivés à l'état d'oxydation supérieur.

Réduction : Acide nicotinique.

Substitution : Dérivés de la pyridine substitués.

Comparaison Avec Des Composés Similaires

- Nicotinic acid

- Pyridinecarboxylic acid derivatives

- Nicotinic acid N-oxide

Comparison: Oxiniacic acid is unique due to its N-oxide functional group, which imparts distinct chemical and biological properties.

Activité Biologique

Nicotinic acid N-oxide (NANO) is a derivative of niacin (vitamin B3) that has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of NANO, focusing on its mechanisms, effects on various biological pathways, and potential clinical implications.

Chemical Structure and Properties

Nicotinic acid N-oxide is characterized by the presence of a nitrogen-oxygen bond in its structure, which influences its reactivity and biological interactions. The compound is often studied for its derivatives, which may exhibit enhanced stability and biological activity compared to the parent compound.

-

Inhibition of 3-Hydroxyanthranilate-3,4-Dioxygenase (3HAO) :

- NANO has been identified as an inhibitor of the enzyme 3-hydroxyanthranilate-3,4-dioxygenase (3HAO), which plays a critical role in the kynurenine pathway of tryptophan metabolism. This pathway is significant because it produces quinolinic acid (QUIN), a neurotoxin associated with excitotoxicity in neurodegenerative diseases .

- By inhibiting 3HAO, NANO reduces QUIN biosynthesis, potentially offering neuroprotective effects under pathological conditions .

-

Effects on Neurotransmitter Systems :

- Kynurenic acid (KYNA), another metabolite in the kynurenine pathway, acts as an allosteric modulator of the NMDA receptor and has neuroprotective properties. The balance between KYNA and QUIN is crucial for maintaining neuronal health. NANO's role in modulating this balance suggests it may have therapeutic potential in conditions like Alzheimer's disease and schizophrenia .

Table 1: Summary of Biological Activities of Nicotinic Acid N-Oxide

Case Studies

- Neuroprotective Effects :

- Metabolic Pathway Insights :

Clinical Implications

The biological activities of nicotinic acid N-oxide suggest several potential clinical applications:

- Neurodegenerative Diseases : Given its role in modulating excitotoxic pathways, NANO could be explored as a therapeutic agent in conditions such as Alzheimer's disease or multiple sclerosis.

- Cardiovascular Health : Its potential antithrombotic properties may make it relevant in managing cardiovascular diseases.

- Biomarker Development : As a biomarker for CYP2E1 activity, NANO could assist in understanding individual metabolic responses to niacin supplementation or dietary intake.

Propriétés

IUPAC Name |

1-oxidopyridin-1-ium-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6(9)5-2-1-3-7(10)4-5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCFFCXMEXZEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046543 | |

| Record name | Nicotinic acid 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2398-81-4 | |

| Record name | Nicotinic acid N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxiniacic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiniacic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinic acid N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nicotinic acid 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxiniacic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXINIACIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY03Q39E6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of nicotinic acid N-oxide is C6H5NO3 and its molecular weight is 139.11 g/mol. [, , , , , ]

A: Common techniques include UV-Vis, FTIR, NMR, and mass spectrometry. These techniques provide insights into the electronic transitions, functional groups, proton and carbon environments, and fragmentation patterns of the molecule. [, , , , , ]

A: Yes, research indicates that nicotinic acid N-oxide exhibits corrosion inhibition properties for mild steel in acidic environments, particularly in sulfuric acid. []

A: Studies suggest that nicotinic acid N-oxide adsorbs onto the metal surface, forming a protective layer that hinders the corrosion process. []

A: Nicotinic acid N-oxide can act as an oxygen donor in certain reactions. For instance, it has been shown to transfer oxygen to pyridine. [, ]

A: Yes, Density Functional Theory (DFT) calculations have been employed to study the electronic structure of nicotinic acid N-oxide and its halogenated derivatives. These calculations provided insights into the relationship between electronic structure, spectroscopic features, and potential biological activity. []

A: ** Trimethylamine N-oxide (TMAO) reductase from the bacterium Roseobacter denitrificans has been shown to reduce nicotinic acid N-oxide. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.